molecular formula C12H17BrN4O2 B2729048 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1150-47-6

8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2729048
CAS No.: 1150-47-6
M. Wt: 329.198
InChI Key: PAGNVYFKRGXJNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 1,3-dimethyl-7-pentylxanthine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the purine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8-position can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,3-dimethyl-7-ethylpurine-2,6-dione
  • 8-Bromo-3-methyl-7-pentylpurine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
  • 8-Bromo-7-hexyl-1,3-dimethylpurine-2,6-dione

Uniqueness

8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position and the pentyl group at the 7-position can confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-4-5-6-7-17-8-9(14-11(17)13)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGNVYFKRGXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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